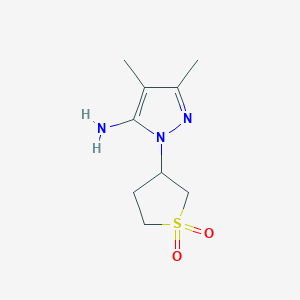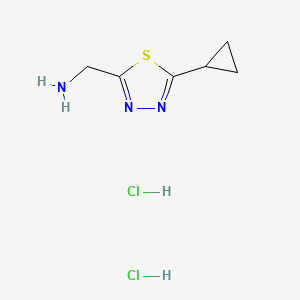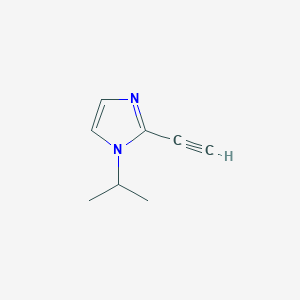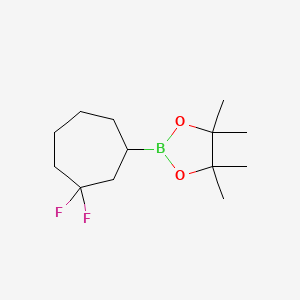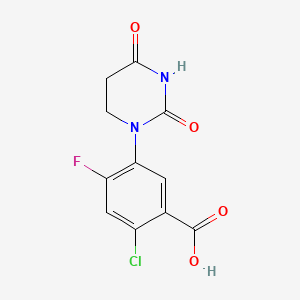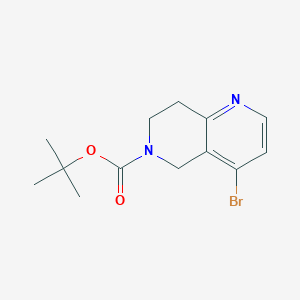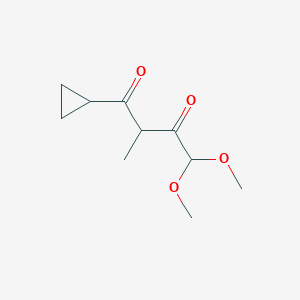
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione is an organic compound with a unique structure that includes a cyclopropyl group and two methoxy groups
准备方法
The synthesis of 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with dimethyl carbonate under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
科学研究应用
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The cyclopropyl group and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
相似化合物的比较
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione can be compared with similar compounds such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their functional groups and reactivity.
Dimethoxy derivatives: Compounds with methoxy groups exhibit similar chemical behavior but may vary in their biological activities.
Methylbutane derivatives: These compounds have a similar carbon backbone but differ in their substituents and overall properties.
The uniqueness of this compound lies in its combination of cyclopropyl and methoxy groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
1-cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C10H16O4/c1-6(8(11)7-4-5-7)9(12)10(13-2)14-3/h6-7,10H,4-5H2,1-3H3 |
InChI 键 |
AQVDMULPOQSWSH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1CC1)C(=O)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)
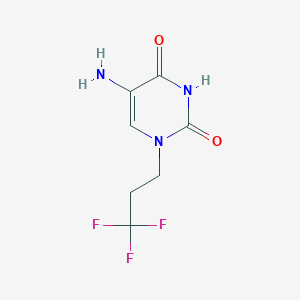
![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)
![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)

![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)
